2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate
Overview
Description
2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C11H12Cl2O4 It is characterized by the presence of a hydroxyl group, an ester group, and a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of the compound on a large scale with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,4-dichlorophenoxy)acetic acid or 2-(2,4-dichlorophenoxy)acetone.
Reduction: Formation of 2-hydroxypropyl 2-(2,4-dichlorophenoxy)ethanol.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug formulations and as a prodrug.
Industry: Utilized in the formulation of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a growth regulator by mimicking natural plant hormones. The compound can bind to receptor sites, triggering a cascade of biochemical reactions that influence cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)acetate: Another ester derivative with a different alcohol moiety.
2-Methoxypropyl 2-(2,4-dichlorophenoxy)acetate: A compound with a methoxy group instead of a hydroxyl group.
Uniqueness
2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its dichlorophenoxy moiety provides herbicidal activity, making it valuable in agricultural applications.
Properties
IUPAC Name |
2-hydroxypropyl 2-(2,4-dichlorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O4/c1-7(14)5-17-11(15)6-16-10-3-2-8(12)4-9(10)13/h2-4,7,14H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKHPLAXHJZZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)COC1=C(C=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908475 | |
Record name | 2-Hydroxypropyl (2,4-dichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53466-77-6, 103564-78-9 | |
Record name | 2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053466776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103564789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropyl (2,4-dichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYPROPYL 2-(2,4-DICHLOROPHENOXY)ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7GDQ4T9AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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